molecular formula C11H19Cl B13233734 2-(1-Chloro-2-methylpropan-2-yl)bicyclo[2.2.1]heptane

2-(1-Chloro-2-methylpropan-2-yl)bicyclo[2.2.1]heptane

Cat. No.: B13233734
M. Wt: 186.72 g/mol
InChI Key: IYKTUXQRQARZAO-UHFFFAOYSA-N
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Description

2-(1-Chloro-2-methylpropan-2-yl)bicyclo[221]heptane is an organic compound with the molecular formula C11H19Cl It is a derivative of bicyclo[221]heptane, a bridged bicyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloro-2-methylpropan-2-yl)bicyclo[2.2.1]heptane typically involves the chlorination of a suitable precursor. One common method is the reaction of bicyclo[2.2.1]heptane with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloro-2-methylpropan-2-yl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Major Products Formed

    Substitution: Formation of alcohols or amines depending on the nucleophile used.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

2-(1-Chloro-2-methylpropan-2-yl)bicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Chloro-2-methylpropan-2-yl)bicyclo[2.2.1]heptane depends on its interactions with molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: A parent compound of bicyclo[2.2.1]heptane, lacking the chlorine and methyl substituents.

    Norbornene: A similar bicyclic compound with a double bond, making it more reactive in certain chemical reactions.

    Norbornadiene: Contains two double bonds, offering different reactivity and applications compared to 2-(1-Chloro-2-methylpropan-2-yl)bicyclo[2.2.1]heptane.

Uniqueness

This compound is unique due to the presence of the chlorine and methyl groups, which influence its chemical reactivity and potential applications. The chlorine atom makes it a versatile intermediate for further functionalization, while the bicyclic structure provides rigidity and stability to the molecule.

Biological Activity

The compound 2-(1-Chloro-2-methylpropan-2-yl)bicyclo[2.2.1]heptane is a bicyclic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C10H17ClC_{10}H_{17}Cl, with a molecular weight of approximately 172.69 g/mol. The compound features a bicyclic heptane structure, which contributes to its unique chemical properties and biological interactions.

1. Genotoxic Effects

Research has indicated that compounds related to bicyclo[2.2.1]heptanes can exhibit genotoxic effects. A study on bicyclo[2.2.1]heptane derivatives revealed that certain derivatives caused an SOS response in bacterial cells, indicating DNA damage without showing alkylating effects at specific concentrations . This suggests that while the compound may induce stress responses in cells, it does not directly alkylate DNA.

2. Potassium Channel Modulation

Another significant area of research involves the modulation of potassium channels by bicyclo[2.2.1]heptane derivatives. A series of studies have reported that N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides exhibit selective activity on KCNQ channels (K(v)7.2 and K(v)7.4). The best-performing derivative in these studies showed an EC(50) of 230 nM for KCNQ2 and 510 nM for KCNQ4, highlighting its potential as a tool for studying neuronal activity regulation .

3. Cytotoxicity Studies

Cytotoxicity assessments have shown that certain concentrations of bicyclo[2.2.1]heptane derivatives can lead to significant decreases in cellular luminescence, indicating cytotoxic effects on bacterial cells . For instance, concentrations as low as 10 g/l were noted to cause statistically significant reductions in luminescence, suggesting a dose-dependent relationship between concentration and cytotoxicity.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Genotoxic EffectsInduced SOS response without alkylation
Potassium Channel ModulationEC(50) values: KCNQ2 - 230 nM, KCNQ4 - 510 nM
CytotoxicitySignificant luminescence reduction at 10 g/l

Case Study 1: Genotoxicity Assessment

In a controlled experiment assessing the genotoxic potential of bicyclo[2.2.1]heptane derivatives, researchers exposed E. coli MG1655 to varying concentrations of the compound over time. The results indicated a clear induction of the oxyR gene promoter, suggesting oxidative stress and potential DNA damage at higher concentrations (10 g/l), while lower concentrations did not elicit significant responses.

Case Study 2: Potassium Channel Activity

A research team synthesized various N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides to evaluate their effects on KCNQ channels in neuronal models. The findings demonstrated that these compounds selectively activated KCNQ channels, providing insights into their mechanisms and potential therapeutic applications for conditions related to neuronal excitability.

Properties

Molecular Formula

C11H19Cl

Molecular Weight

186.72 g/mol

IUPAC Name

2-(1-chloro-2-methylpropan-2-yl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C11H19Cl/c1-11(2,7-12)10-6-8-3-4-9(10)5-8/h8-10H,3-7H2,1-2H3

InChI Key

IYKTUXQRQARZAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCl)C1CC2CCC1C2

Origin of Product

United States

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